Alverine Citrate

antispasmodic potency therapeutic index smooth muscle relaxation

Sourcing a well-characterized antispasmodic with defined receptor-level activity and established pharmacopoeial acceptance criteria remains a challenge for gastrointestinal research and generic formulation teams. Alverine Citrate directly addresses this gap. - Dual mechanism: selective 5-HT1A receptor antagonism (IC50 101 nM) combined with direct modulation of smooth muscle calcium sensitivity, avoiding antimuscarinic side effects. - BP monograph compliance with defined impurity limits (p-hydroxyalverine ≤0.50%) reduces analytical method development costs for ANDA submissions. - ACS combination data: 13.8-point IBSQoL improvement and 170.0-point IBS-SSS reduction in pragmatic trials support pain-predominant IBS formulation development.

Molecular Formula C26H35NO7
Molecular Weight 473.6 g/mol
CAS No. 5560-59-8
Cat. No. B195578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlverine Citrate
CAS5560-59-8
SynonymsN-Ethyl-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3- propanetricarboxylate; 
Molecular FormulaC26H35NO7
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyRYHCACJBKCOBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySIRUP;  SOL IN WATER /HYDROCHLORIDE/
FREELY SOL IN WATER;  CRYSTALS /CITRATE/
SLIGHTLY SOL IN CHLOROFORM;  SOL IN DIL ACIDS;  SPARINGLY SOL IN ALC;  VERY SLIGHTLY SOL IN ETHER;  SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/
9.60e-04 g/L

Alverine Citrate Procurement Overview


Alverine Citrate is a tertiary amine antispasmodic provided as a citrate salt for oral formulations, exerting direct relaxant action on visceral smooth muscle . It is a selective 5-HT1A receptor antagonist with an IC50 of 101 nM, exhibiting weak affinity for 5-HT3 and 5-HT4 receptor subtypes [1]. Unlike anticholinergic antispasmodics, Alverine Citrate acts selectively on gastrointestinal and uterine smooth muscle without affecting cardiovascular, vascular, or tracheal muscle at therapeutic doses [2].

1
Oral formulation research with citrate salt
Citrate confers distinct solubility and stability for oral solid dosage studies
2
Selective 5-HT1A receptor antagonist tool
Reported receptor-level activity distinct from purely musculotropic agents
3
Reported smooth muscle selectivity context
GI and uterine smooth muscle response, without cardiovascular/tracheal muscle involvement at studied concentrations

Alverine Citrate Substitution Barriers


While Alverine Citrate belongs to the broader antispasmodic class, its dual mechanism—combining selective 5-HT1A receptor antagonism with direct modulation of smooth muscle calcium sensitivity [1]—distinguishes it mechanistically from purely musculotropic agents like mebeverine and papaverine. Unlike anticholinergics such as hyoscine butylbromide, Alverine Citrate avoids systemic antimuscarinic side effects due to its lack of significant interaction with muscarinic receptors [2]. The citrate salt form confers distinct solubility and stability characteristics that differ from alternative salts such as hydrochloride, directly impacting formulation development and bioequivalence considerations [3].

Mechanism mismatch
Dual 5-HT1A antagonism + calcium sensitivity modulation may not reproduce with purely musculotropic agents (e.g., mebeverine, papaverine).
Receptor interaction profile
Reported lower muscarinic interaction distinguishes it from anticholinergics; tolerability endpoint profile may not transfer.
Salt form distinction
Citrate vs. hydrochloride salts differ in stability and solubility; bioequivalence and formulation behavior require independent review.

Alverine Citrate Comparator Evidence


Potency & Therapeutic Index vs. Papaverine

Alverine Citrate demonstrates approximately 3-fold greater antispasmodic potency than papaverine while exhibiting 3-fold lower toxicity, resulting in a substantially improved therapeutic index [1].

Potency vs Papaverine
Head-to-head
3× greater potency, 3× lower toxicity
Reported potency–toxicity comparison context
Safety margin interpretation requires model-specific review
antispasmodic potency therapeutic index smooth muscle relaxation

5-HT1A Receptor Selectivity Profile

In vitro binding studies demonstrate that Alverine Citrate exhibits high affinity for 5-HT1A receptors (IC50 = 101 nM) while displaying weak affinity for 5-HT3 and 5-HT4 receptor subtypes [1]. This selectivity profile is distinct from non-selective antispasmodics that lack defined molecular targets.

5-HT1A Binding
Class-level
IC50 = 101 nM, weak 5-HT3/5-HT4
Supports 5-HT1A pathway-study fit
Subtype selectivity from radioligand binding assays
5-HT1A receptor serotonin receptor selectivity IC50

IBS Quality of Life & Symptom Relief

In a randomized pragmatic study of 436 Rome III IBS patients, on-demand treatment with Alverine Citrate/Simeticone (ACS) combination demonstrated significantly greater improvement in IBS-specific quality of life (IBSQoL score increase: 13.8 vs. 8.4; p < 0.0008) and symptom severity reduction (IBS-SSS decrease: 170.0 vs. 110.7; p = 0.0001) compared to usual treatments, which consisted primarily of alternative antispasmodics [1].

IBSQoL Endpoint
Head-to-head
Δ +5.4 pts vs. usual antispasmodics, p <0.0008
Reported IBSQoL endpoint context
Pragmatic trial, 436 patients, 6-month follow-up
IBS quality of life symptom severity pragmatic trial

Efficacy Comparison with Mebeverine

A general practice study directly comparing Alverine Citrate with Mebeverine Hydrochloride in the treatment of irritable bowel syndrome confirmed that both agents are beneficial with apparently equal effectiveness [1].

Efficacy vs Mebeverine
Head-to-head
No significant difference in symptom relief
Reported comparator endpoint context
General practice study, equal effectiveness noted
IBS comparative efficacy mebeverine antispasmodic

Citrate Salt Stability & Compliance

Alverine Citrate as the citrate salt ensures improved stability and solubility characteristics suitable for pharmaceutical formulations, with standard assay specifications of 98.0-102.0% on a dry basis and controlled related substance limits per ICH and pharmacopoeial guidelines [1].

Citrate Salt Stability
Specification review
Assay 98.0–102.0%, p-hydroxyalverine ≤0.50%
Supports formulation quality review
Per ICH and pharmacopoeial guidelines
citrate salt formulation stability pharmacopoeia quality control

Pharmacokinetics & Dosing Rationale

Following oral administration, Alverine Citrate undergoes rapid conversion to its primary active metabolite (p-hydroxyalverine), which exhibits a plasma half-life averaging 5.7 hours, in contrast to the parent compound's half-life of only 0.8 hours [1].

Active Metabolite t1/2
Class-level
t1/2 = 5.7 h (p-hydroxyalverine), parent 0.8 h
Supports PK profile interpretation
Oral administration, healthy volunteer data
pharmacokinetics half-life active metabolite dosing regimen

Alverine Citrate Application Scenarios


Pain-Predominant IBS Formulation

Leverage Alverine Citrate in combination with simeticone for IBS formulations targeting pain-predominant symptoms where improvement in quality of life is a primary clinical endpoint. The ACS combination demonstrated a 13.8-point IBSQoL improvement and a 170.0-point IBS-SSS reduction in a pragmatic trial [1], supporting its selection for products positioned on patient-reported outcomes and value-based formulary inclusion.

5-HT1A Antagonist Research Model

Utilize Alverine Citrate as a reference 5-HT1A receptor antagonist (IC50 = 101 nM) in gastrointestinal pharmacology research requiring a compound with defined receptor-level activity and subtype selectivity [2]. This contrasts with purely musculotropic agents that lack characterized molecular targets, enabling mechanistic studies of visceral hypersensitivity and nociception.

Generic Development & Pharmacopoeial Compliance

Select Alverine Citrate for generic antispasmodic development projects where established pharmacopoeial monographs (BP) and defined impurity acceptance criteria (e.g., p-hydroxyalverine ≤0.50%) reduce regulatory burden and analytical method development costs. The citrate salt form offers validated stability and quality control parameters aligned with ICH guidelines.

Application
Selection Property
Validation Focus
GI pain-signaling research models
5-HT1A receptor-antagonist context
IBSQoL endpoint interpretation
5-HT1A receptor pharmacology studies
Defined receptor-binding profile
Visceral hypersensitivity model response
Generic antispasmodic formulation development
Citrate salt stability profile
Pharmacopoeial specification review

Technical Documentation Hub

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36 linked technical documents
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